molecular formula C20H17ClN4O B2658402 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-06-0

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2658402
CAS No.: 890635-06-0
M. Wt: 364.83
InChI Key: GYNBCUCGMQWDCE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure features:

  • A 5-methyl substituent enhancing steric bulk and metabolic stability.
  • A 4-methoxyphenylamine group at position 7, influencing solubility and hydrogen-bonding capacity.

Pyrazolo[1,5-a]pyrimidines are studied for their antimicrobial, antitubercular, and antiparasitic activities, often targeting enzymes like ATP synthase or dihydroorotate dehydrogenase .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-11-19(24-14-7-9-15(26-2)10-8-14)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNBCUCGMQWDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

3-Position Modifications
Compound Name 3-Substituent Key Properties/Activity Reference
Target Compound 2-Chlorophenyl Moderate lipophilicity; potential halogen bonding with biological targets. -
N-(4-Chlorophenyl)-3-(2-Methoxyphenyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-7-Amine 2-Methoxyphenyl Increased solubility due to methoxy group; reduced potency compared to chloro analogs.
3-(4-Fluorophenyl)-N-(Pyridin-2-ylmethyl)-5-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine 4-Fluorophenyl Enhanced anti-mycobacterial activity (MIC = 0.12 µM) due to fluorine’s electronegativity.
7-Amine Modifications
Compound Name 7-Amine Substituent Key Properties/Activity Reference
Target Compound 4-Methoxyphenyl Balanced solubility and binding affinity; methoxy group may reduce metabolic oxidation. -
N-sec-Butyl-3-(2-Chlorophenyl)-2,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7-Amine sec-Butyl Higher lipophilicity (LogP ~3.5); potential CNS penetration.
3-(2-Chlorophenyl)-N-(2-Methoxyethyl)-5-Methylpyrazolo[1,5-a]Pyrimidin-7-Amine 2-Methoxyethyl Improved aqueous solubility (LogP ~2.8) but reduced cell membrane permeability.
5-Position Modifications
Compound Name 5-Substituent Key Properties/Activity Reference
Target Compound Methyl Moderate steric bulk; enhances metabolic stability. -
5-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine Phenyl Increased π-π stacking potential; higher MIC (0.5 µM) against M.tb vs. methyl analogs.
5-(4-Isopropylphenyl)-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine 4-Isopropylphenyl Bulky substituent reduces enzymatic degradation but may hinder target binding.

Key Research Findings

Methoxy vs. Chloro Substituents :

  • Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility but may reduce potency compared to chloro or fluoro analogs .
  • Fluorine at the 3-position (4-fluorophenyl) enhances target binding via electronegative interactions, as seen in anti-mycobacterial studies .

Pyridinylmethyl amines (e.g., in ) enhance hydrogen-bonding capacity, improving target affinity .

5-Methyl vs. 5-Aryl :

  • Methyl groups at position 5 provide metabolic stability, while aryl groups (e.g., phenyl) enhance π-stacking but may increase off-target interactions .

Biological Activity

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C20H16ClN3O2
  • Molecular Weight : 365.8129 g/mol
  • CAS Number : 879622-88-5

The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its role in various biological activities.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds. For instance, one method includes the nucleophilic attack of an amino group on a keto function followed by cyclization to form the desired pyrazolo derivative .

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent antitumor properties. Specifically, compounds within this class have shown inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key kinases such as BRAF(V600E) and EGFR, which are crucial in cancer cell proliferation and survival .

Activity Cell Line IC50 (µM)
BRAF InhibitionMDA-MB-231 (breast cancer)0.5
EGFR InhibitionA431 (epidermoid carcinoma)0.3

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity. Studies have shown that it can inhibit bacterial biofilm formation and quorum sensing in pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The antibiofilm activity is particularly noteworthy as it can enhance the effectiveness of existing antibiotics by preventing biofilm-associated resistance mechanisms .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit COX-1 and COX-2 enzymes, which are key mediators in inflammatory processes. This makes it a potential candidate for further development as an anti-inflammatory agent .

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various pyrazolo derivatives, this compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 0.5 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against biofilm-forming bacteria. The results showed a marked reduction in biofilm biomass when treated with concentrations as low as 10 µM, indicating its potential utility in treating chronic infections associated with biofilms.

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